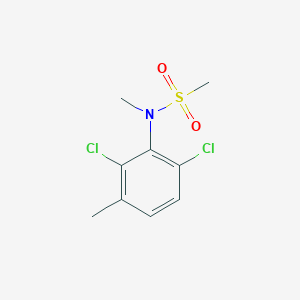

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide: is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a dichloromethylphenyl moiety. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloro-3-methylaniline and methanesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,6-dichloro-3-methylaniline is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and control over reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Herbicidal Activity

The primary application of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is in herbicidal formulations. It exhibits selective herbicidal activity against various monocotyledonous plants, making it valuable for crop protection.

Formulations

The compound can be formulated into various herbicidal compositions. For instance:

- Solid Herbicide Compositions : These formulations incorporate adjuvants to enhance efficacy and stability in agricultural settings .

- Liquid Formulations : These are often used for foliar applications, allowing for better absorption by plants.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound in agricultural applications.

Efficacy Studies

Research has shown that this compound effectively controls a range of broadleaf and grassy weeds in crops such as maize and soybeans. A study highlighted its effectiveness when applied at specific growth stages of the target weeds .

Environmental Impact Assessments

Environmental studies have assessed the degradation pathways of this compound in soil and water systems. The results indicate that it breaks down into non-toxic metabolites under aerobic conditions, reducing potential environmental risks associated with its use .

Regulatory Status

The regulatory status of this compound varies by region. In many countries, it is approved for use in specific agricultural applications following comprehensive safety evaluations.

Safety Profiles

Toxicological assessments have indicated low acute toxicity levels for mammals, with a favorable safety margin for agricultural workers when proper handling procedures are followed .

Future Research Directions

Ongoing research aims to explore:

- Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy while minimizing resistance development.

- Biodegradability : Further studies on the environmental fate and degradation products to ensure sustainable use in agriculture.

Mécanisme D'action

The mechanism of action of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Meclofenamic Acid: Contains a similar dichloromethylphenyl group but differs in its overall structure and applications.

Mefenamic Acid: Another related compound with anti-inflammatory properties.

Flufenamic Acid: Shares structural similarities but has distinct pharmacological effects.

Uniqueness

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications.

Activité Biologique

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichloro-substituted aromatic ring, a methyl group, and a methanesulfonamide moiety. Its molecular formula is C10H11Cl2N1O2S, and it possesses a molecular weight of approximately 276.17 g/mol. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial growth and cancer cell proliferation.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

Anticancer Properties

Research indicates that sulfonamide derivatives can exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .

- Case Study : A study involving related sulfonamide derivatives revealed their efficacy in reducing tumor size in murine models of cancer, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Emerging evidence suggests that compounds with similar structures can modulate inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : Research has shown that related compounds can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other known sulfonamide derivatives is useful.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Inflammatory Modulation |

|---|---|---|---|

| This compound | Moderate | Potential | Moderate |

| Sulfanilamide | High | High | Low |

| Trimethoprim | High | Very High | Moderate |

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas for future investigation include:

- In Vivo Studies : More comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy against various cancer types.

- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways through which this compound exerts its effects on cancer cells and inflammation.

Propriétés

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-6-4-5-7(10)9(8(6)11)12(2)15(3,13)14/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSWVYBWQGBDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N(C)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.